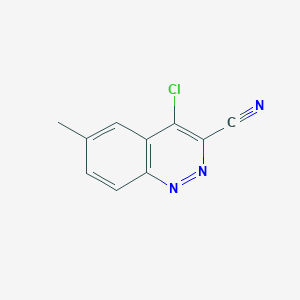

4-Chloro-6-methylcinnoline-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClN3 |

|---|---|

Molecular Weight |

203.63 g/mol |

IUPAC Name |

4-chloro-6-methylcinnoline-3-carbonitrile |

InChI |

InChI=1S/C10H6ClN3/c1-6-2-3-8-7(4-6)10(11)9(5-12)14-13-8/h2-4H,1H3 |

InChI Key |

NPIPEGGAWMMDOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=NC(=C2Cl)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cinnoline Derivatives

Classical and Contemporary Approaches to the Cinnoline (B1195905) Nucleus

The construction of the bicyclic cinnoline ring system can be achieved through various synthetic strategies, primarily involving the formation of the pyridazine ring fused to a benzene ring.

Arenediazonium Salt-Mediated Cyclizations

One of the foundational methods for cinnoline synthesis involves the intramolecular cyclization of arenediazonium salts. The Richter cinnoline synthesis, a classical example, proceeds through the diazotization of an ortho-substituted aminophenyl derivative, which then undergoes cyclization. For instance, the cyclization of the alkyne o-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid wikipedia.org. This method highlights the utility of arenediazonium salts as versatile intermediates in forming the N-N bond and facilitating the ring closure to the cinnoline core.

Modern advancements in this area often involve transition metal catalysis to improve efficiency and substrate scope. These reactions can proceed via radical-nucleophilic aromatic substitution (SRNAr) mechanisms, where a copper(I) salt catalyzes the formation of an aryl radical from the diazonium salt, with subsequent cyclization researchgate.net.

Arylhydrazone and Arylhydrazine Condensations

A widely applicable and versatile approach to cinnoline synthesis involves the cyclization of arylhydrazones. This method allows for the introduction of a variety of substituents onto the cinnoline nucleus by choosing appropriately substituted arylhydrazines and carbonyl compounds. The intramolecular cyclization of arylhydrazones can be promoted by various reagents and conditions.

For example, the Japp-Klingemann reaction can be employed to generate the necessary arylhydrazone intermediate, which is then cyclized. The cyclization of substituted phenylhydrazono cyanoacetamides using anhydrous aluminum chloride in chlorobenzene has been reported to yield 4-aminocinnoline-3-carboxamides globalresearchonline.netnih.gov. This demonstrates the feasibility of constructing the cinnoline ring with a nitrogen-containing substituent at the 3-position.

The reaction conditions for these cyclizations can vary significantly, from acidic to basic media, and can also be influenced by the nature of the substituents on the aromatic ring of the arylhydrazone.

Intramolecular Cyclization Strategies

Beyond the classical methods, various intramolecular cyclization strategies have been developed for the synthesis of the cinnoline nucleus. These methods often involve the formation of a key bond in the final ring-closing step. For instance, the Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, can be conceptually applied to the synthesis of heterocyclic systems, although it is more commonly used for carbocyclic rings.

Modern synthetic chemistry has also seen the development of transition-metal-catalyzed intramolecular C-H activation/cyclization reactions. These methods offer high efficiency and regioselectivity in the formation of the cinnoline ring system from appropriately designed precursors.

Targeted Synthesis of 4-Chloro-6-methylcinnoline-3-carbonitrile

The synthesis of the specifically substituted this compound requires a multi-step approach that strategically introduces each substituent onto the cinnoline core.

Strategies for Introducing Chloro-Substituents at the C4 Position

The introduction of a chlorine atom at the C4 position of the cinnoline ring is a crucial step in the synthesis of the target molecule. A common and effective method for this transformation is the conversion of a 4-hydroxycinnoline or a 4-cinnolinone precursor. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a solvent like N,N-dimethylformamide (DMF) atlantis-press.comresearchgate.net.

This reaction proceeds through the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This method is widely used in the synthesis of various heterocyclic compounds, including quinolines and cinnolines, to introduce a halogen at a specific position, which can then serve as a handle for further functionalization. An analogous process is the treatment of 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitriles with a halogenating reagent like phosphorous oxychloride to afford 7-substituted-4-halo-3-quinolinecarbonitriles google.com.

| Starting Material | Reagent | Product | Reference |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline | google.com |

| 6-Methoxy-2-methylquinolin-4-ol | POCl₃, DMF | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.comresearchgate.net |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

Methodologies for Methylation at the C6 Position

The presence of a methyl group at the C6 position of the cinnoline ring can be achieved by starting the synthetic sequence with a precursor that already contains a methyl group at the corresponding position of the benzene ring. For the synthesis of 6-methylcinnoline derivatives, a common starting material is a p-tolyl derivative, such as p-toluidine or a p-tolylhydrazine.

The cyclization of a p-tolylhydrazone, for example, will directly lead to a 6-methyl substituted cinnoline ring system. This approach ensures the regioselective introduction of the methyl group at the desired C6 position. For instance, the synthesis of 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been reported, which serves as a key intermediate for further functionalization mdpi.com.

| Starting Material | Reaction | Product | Reference |

| p-Toluidine derivative | Cyclization | 6-Methylcinnoline derivative | mdpi.com |

| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | Methyl iodide (CH₃I) | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | mdpi.com |

Approaches for Carbonitrile Installation at the C3 Position

The introduction of a carbonitrile (cyano) group at the C3 position of the cinnoline ring is a critical step in the synthesis of this compound. Several methodologies can be employed to achieve this transformation, primarily involving the conversion of a precursor with a suitable leaving group or a functional group that can be transformed into a nitrile.

One of the most classical and effective methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a cyanide salt, typically copper(I) cyanide. In the context of cinnoline synthesis, this would necessitate the preparation of a 3-aminocinnoline precursor. The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a cyanide ion. researcher.liferesearchgate.net The Sandmeyer reaction is a robust method known for its reliability in synthesizing aryl nitriles from anilines. researcher.life

Another powerful approach involves the palladium-catalyzed cyanation of aryl halides or triflates. This cross-coupling reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide or potassium hexacyanoferrate(II). While this method is highly effective, it can be sensitive to catalyst poisoning by the cyanide ion. To circumvent this, specific ligands and reaction conditions have been developed to ensure high yields and functional group tolerance. For the synthesis of the target compound, a 3-halo-cinnoline precursor would be required.

Copper-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction, offer an alternative to palladium-based methods. These reactions typically involve the treatment of an aryl halide with a stoichiometric or catalytic amount of a copper cyanide salt at elevated temperatures. Modern variations of this reaction utilize catalytic amounts of copper with various ligands and cyanide sources, offering milder reaction conditions and improved functional group compatibility.

A plausible synthetic route could involve the synthesis of 3-amino-6-methylcinnoline as a key intermediate. This precursor can then undergo a Sandmeyer reaction to install the carbonitrile group at the C3 position, yielding 6-methylcinnoline-3-carbonitrile. Subsequent chlorination at the C4 position would lead to the final product.

One-Pot and Cascade Reactions for Multi-Substituted Cinnolines

The demand for efficient and atom-economical synthetic routes has driven the development of one-pot and cascade reactions for the synthesis of complex molecules like multi-substituted cinnolines. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the isolation and purification of intermediates, which saves time, reagents, and reduces waste.

A notable example is the one-pot synthesis of a densely functionalized cinnoline, 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile, from chloranil and malononitrile. researcher.life This reaction proceeds via a base-mediated condensation and subsequent cyclization, demonstrating the feasibility of constructing highly substituted cinnoline rings in a single step. While the substitution pattern differs from the target molecule, the principle of utilizing readily available starting materials to construct the cinnoline core with a carbonitrile group in a one-pot fashion is highly relevant.

Multicomponent reactions (MCRs) are a powerful class of one-pot reactions where three or more reactants combine to form a product that contains substantial portions of all the reactants. The development of an MCR for the synthesis of this compound would represent a significant advancement in efficiency. Such a reaction could potentially involve a substituted phenylhydrazine, a three-carbon synthon bearing a nitrile group, and a chlorinating agent, all reacting in a cascade sequence to form the desired product. The synthesis of various quinoline-3-carbonitrile derivatives has been successfully achieved through one-pot multicomponent reactions, highlighting the potential of this approach for analogous heterocyclic systems. ijper.orgias.ac.in

| Reaction Type | Starting Materials | Key Transformations | Potential for Target Synthesis |

| One-Pot Cinnoline Synthesis | Chloranil, Malononitrile | Condensation, Cyclization | Demonstrates one-pot formation of a functionalized cinnoline-4-carbonitrile. researcher.life |

| Multicomponent Reaction | Aromatic aldehyde, Malononitrile, 1-Tetralone, Ammonium acetate | Sequential condensation and cyclization | Analogous synthesis of quinoline-3-carbonitriles suggests feasibility for cinnolines. ias.ac.in |

Metal-Catalyzed Reactions in Cinnoline Synthesis

Transition metal catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, offering mild and selective methods for bond formation. Palladium and copper catalysts, in particular, have been extensively used in the construction and functionalization of the cinnoline ring system.

Palladium-Catalyzed Annulation Methods

Palladium-catalyzed annulation reactions provide a powerful means to construct the cinnoline ring. These methods often involve the intramolecular cyclization of suitably functionalized precursors. For instance, a palladium-catalyzed reductive annulation of nitroarylamines has been used for the synthesis of quinoxaline derivatives, a strategy that could be conceptually adapted for cinnoline synthesis from related precursors.

Furthermore, palladium catalysis is crucial for the introduction of substituents onto the pre-formed cinnoline core. As mentioned in section 2.2.3, palladium-catalyzed cyanation of a 3-halocinnoline is a viable method for installing the carbonitrile group. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2 / Ligand | Aryl Halide, Cyanide Source | Aryl Nitrile | General Methodology |

Copper-Catalyzed C-C and C-N Bond Formations

Copper-catalyzed reactions have a long history in organic synthesis and continue to be valuable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, both of which can be pivotal in cinnoline synthesis.

Copper-catalyzed C-N bond formation, such as the Ullmann condensation, can be employed in the initial steps of cinnoline synthesis, for example, in the formation of a substituted phenylhydrazine precursor. More contemporary copper-catalyzed methods for C-N bond formation offer milder conditions and broader substrate scope.

For the installation of the carbonitrile group, copper-catalyzed cyanation of aryl halides provides a classic and effective method. The use of copper(I) cyanide in the Sandmeyer reaction is a prime example. Modern protocols often use catalytic amounts of a copper salt with various ligands to facilitate the cyanation of aryl and heteroaryl halides.

| Catalyst System | Reaction Type | Application in Cinnoline Synthesis | Reference |

| CuI / Ligand | Halide Exchange-Cyanation | Introduction of the cyano group at C3. | researchgate.net |

| Cu(I) salts | Sandmeyer Reaction | Conversion of 3-aminocinnoline to 3-cyanocinnoline. | researcher.life |

Cross-Dehydrogenative Coupling (CDC) Applications

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of C-C and C-heteroatom bonds directly from two C-H bonds. This approach avoids the need for pre-functionalization of the substrates, thereby shortening synthetic sequences.

While specific applications of CDC for the direct cyanation of the C3-H bond of a cinnoline ring with a cyanide source are not extensively documented, the concept holds significant potential. Such a reaction would likely involve a transition metal catalyst (e.g., copper, iron, or palladium) and an oxidant to facilitate the coupling of the cinnoline C-H bond with a cyanide nucleophile. The development of such a method would represent a highly efficient route to 3-cyanocinnolines.

Reductive Cyclization Approaches in Cinnoline Synthesis

Reductive cyclization is a key strategy for the synthesis of the cinnoline ring system, typically starting from ortho-substituted nitroarenes. The nitro group serves as a precursor to one of the nitrogen atoms of the cinnoline ring.

A common approach involves the reduction of a 2-nitroaryl compound that contains a two-carbon side chain with a carbonyl or a related functional group at the ortho position. The reduction of the nitro group to an amino or nitroso group initiates an intramolecular cyclization-condensation sequence to form the cinnoline ring. For the synthesis of this compound, a hypothetical precursor could be a derivative of 2-nitro-4-methylacetophenone, which upon elaboration at the acetyl group to introduce the carbonitrile functionality and a suitable group for the formation of the N1-C8a bond, could undergo reductive cyclization.

New cinnoline derivatives have been synthesized through the reductive cyclization of hydrazones obtained from the condensation of 2-nitrophenylhydrazine derivatives with various carbonyl compounds. researcher.life This highlights the versatility of using nitro-substituted precursors for constructing the cinnoline core. A transition-metal-free intramolecular redox cyclization has also been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a 2-nitrosobenzaldehyde intermediate. nih.gov

| Precursor Type | Key Reaction | Resulting Structure | Reference |

| 2-Nitrophenyl hydrazones | Reductive Cyclization | Substituted Cinnolines | researcher.life |

| 2-Nitrobenzyl alcohol | Intramolecular Redox Cyclization | Cinnoline Core | nih.gov |

Green Chemistry and Sustainable Protocols in Cinnoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like cinnoline derivatives to minimize environmental impact and enhance efficiency. These methodologies focus on the use of alternative energy sources, greener solvents, and catalyst-free or more environmentally benign catalytic systems to reduce waste and energy consumption. While specific green synthetic protocols for this compound are not extensively documented, the advancements in the green synthesis of other cinnoline derivatives provide a framework for developing more sustainable routes to this target molecule.

One of the most promising green approaches in cinnoline synthesis is the use of microwave irradiation. nih.govrsc.orgresearchgate.net Microwave-assisted organic synthesis can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.net For instance, a one-pot microwave-assisted reaction has been successfully employed for the synthesis of novel cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules, which act as microreactors. nih.govrsc.org This method highlights the potential for combining microwave technology with biocompatible materials for sustainable chemical production. nih.gov

Catalyst-free synthetic methods are also gaining traction as they eliminate the need for potentially toxic and expensive metal catalysts. researchgate.net Research has demonstrated the synthesis of ring-fused cinnoline derivatives through a catalyst-free, microwave-assisted [4 + 2] cycloaddition reaction. rsc.org This strategy offers a direct and efficient route to the cinnoline scaffold with a broad substrate scope and good to excellent yields. rsc.org

The use of alternative and greener energy sources, such as ultrasound, has also been explored for the synthesis of related nitrogen-containing heterocycles like quinolines. nih.govresearchgate.netnih.gov Ultrasound-assisted synthesis can lead to higher yields, shorter reaction times, and milder reaction conditions. nih.gov While not yet widely reported for cinnoline synthesis, this technology holds potential for the development of more sustainable protocols.

The following interactive data table summarizes the comparative advantages of green synthetic methodologies over traditional methods for the synthesis of cinnoline derivatives, based on reported findings for analogous compounds.

| Methodology | Energy Source | Reaction Time | Yield (%) | Key Advantages |

| Microwave-Assisted Synthesis | Microwaves | Minutes to Hours | High (often >80%) | Rapid heating, shorter reaction times, increased yields, cleaner reactions. nih.govresearchgate.net |

| Conventional Heating | Oil Bath / Heating Mantle | Hours to Days | Variable | Well-established, widely available equipment. |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Minutes to Hours | Good to High | Milder conditions, enhanced reactivity, reduced side reactions. nih.gov |

| Catalyst-Free Synthesis | Microwaves / Conventional Heat | Variable | Moderate to Excellent | Avoids toxic or expensive catalysts, simplifies purification. researchgate.netrsc.org |

| One-Pot Synthesis | Microwaves / Conventional Heat | Variable | Good to High | High atom economy, reduced waste and purification steps. researchgate.net |

Detailed research findings indicate that microwave-assisted synthesis of polyfunctionally substituted cinnolines can be achieved in high yields (86-93%) in as little as 20 minutes. researchgate.net This is a significant improvement over conventional methods that often require prolonged reaction times at high temperatures. Furthermore, the development of catalyst-free cycloaddition reactions under microwave irradiation for the synthesis of cycloocta[c]cinnolines demonstrates the feasibility of constructing the core cinnoline structure without the need for metal catalysts, with yields ranging from moderate to excellent. rsc.org

While the direct application of these green protocols to the synthesis of this compound has yet to be reported, these advancements provide a clear roadmap for future research. By adapting microwave-assisted, one-pot, and catalyst-free strategies, it is plausible to develop more sustainable and efficient synthetic routes to this and other functionalized cinnoline derivatives.

Chemical Reactivity and Derivatization of 4 Chloro 6 Methylcinnoline 3 Carbonitrile

Reactivity Profiles of Substituted Cinnolines

Substituted cinnolines exhibit a rich and varied reactivity profile, largely dictated by the nature and position of the substituents on the bicyclic heteroaromatic ring. The cinnoline (B1195905) nucleus, being an isostere of quinoline (B57606) and isoquinoline (B145761), is inherently electron-deficient, which is a key determinant of its chemical behavior. This electron deficiency is particularly pronounced in derivatives bearing electron-withdrawing groups, such as the carbonitrile group at the C3 position in 4-chloro-6-methylcinnoline-3-carbonitrile.

A predominant feature of the reactivity of 4-chlorocinnolines is the lability of the chlorine atom at the C4 position. This position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom at the 2-position, along with the electron-withdrawing substituent at C3, stabilizes the negative charge in the Meisenheimer-type intermediate formed during the SNAr mechanism, thereby facilitating the displacement of the chloride ion. libretexts.org

Functional Group Interconversions at C4 (Chloro Group)

The chloro group at the C4 position of this compound is the most reactive site for functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr) reactions. A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse range of 4-substituted-6-methylcinnoline-3-carbonitrile derivatives.

Reaction with N-Nucleophiles: Nitrogen-based nucleophiles, including primary and secondary amines, hydrazine (B178648), and azide (B81097) ions, readily react at the C4 position. For instance, treatment with ammonia (B1221849) or primary amines furnishes the corresponding 4-aminocinnoline derivatives. The reaction with hydrazine hydrate (B1144303) is particularly noteworthy as it provides the 4-hydrazinyl intermediate, a key precursor for the synthesis of fused heterocyclic systems. researchgate.net Similarly, sodium azide can be used to introduce an azido (B1232118) group, which can then be further transformed. researchgate.net

Reaction with O-Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloro group to form the corresponding ethers. These reactions are typically carried out under basic conditions to generate the more potent nucleophilic species.

Reaction with S-Nucleophiles: Sulfur nucleophiles, like thiols and thiourea, can also participate in SNAr reactions at the C4 position to yield 4-thioether or 4-thiol derivatives, respectively. mdpi.com

Reaction with C-Nucleophiles: Carbanions derived from active methylene (B1212753) compounds can be used to form new carbon-carbon bonds at the C4 position, expanding the molecular complexity of the cinnoline scaffold.

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Amine | R-NH2 | 4-Alkylamino-6-methylcinnoline-3-carbonitrile | SNAr |

| Hydrazine | N2H4·H2O | 4-Hydrazinyl-6-methylcinnoline-3-carbonitrile | SNAr |

| Azide | NaN3 | 4-Azido-6-methylcinnoline-3-carbonitrile | SNAr |

| Methoxide | NaOCH3 | 4-Methoxy-6-methylcinnoline-3-carbonitrile | SNAr |

| Thiophenol | C6H5SH | 4-(Phenylthio)-6-methylcinnoline-3-carbonitrile | SNAr |

Modifications and Derivatizations Involving the C6 Methyl Group

The methyl group at the C6 position of the cinnoline ring, while generally less reactive than the C4-chloro group, offers opportunities for further derivatization, analogous to the reactivity of methyl groups on other aromatic and heteroaromatic systems.

Oxidation: The methyl group can potentially be oxidized to a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid) using appropriate oxidizing agents. For instance, oxidation of methyl groups on aromatic rings can be achieved using strong oxidants like potassium permanganate (B83412) (KMnO4) or through multi-step sequences involving initial halogenation followed by hydrolysis. nih.govchemguide.co.uk Such transformations would provide valuable synthetic handles for further functionalization.

Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, could be employed to introduce a halogen atom onto the methyl group, forming a halomethyl derivative. organic-chemistry.org This halomethyl group would then be a versatile intermediate for subsequent nucleophilic substitution reactions.

Condensation Reactions: Under certain conditions, the methyl group could be activated to participate in condensation reactions with aldehydes or other electrophiles, leading to the formation of styryl or other extended conjugated systems. youtube.com

| Reaction Type | Reagent | Potential Product | Functional Group Transformation |

|---|---|---|---|

| Oxidation | KMnO4 | 4-Chloro-3-cyanocinnoline-6-carboxylic acid | -CH3 → -COOH |

| Halogenation | NBS, AIBN | 4-Chloro-6-(bromomethyl)cinnoline-3-carbonitrile | -CH3 → -CH2Br |

| Condensation | ArCHO, base | 4-Chloro-6-(2-arylvinyl)cinnoline-3-carbonitrile | -CH3 → -CH=CH-Ar |

Transformations and Applications of the C3 Carbonitrile Moiety

The carbonitrile (cyano) group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities and enabling its use as a building block in heterocyclic synthesis.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and, upon further hydrolysis, a carboxylic acid. libretexts.org This transformation is valuable for introducing a carboxylic acid group at the C3 position, which can then be used in esterification or amidation reactions.

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This provides a route to introduce a basic side chain at the C3 position.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

| Reaction Type | Reagent | Product | Functional Group Transformation |

|---|---|---|---|

| Acid Hydrolysis | H3O+, heat | 4-Chloro-6-methylcinnoline-3-carboxylic acid | -CN → -COOH |

| Reduction | LiAlH4 | (4-Chloro-6-methylcinnolin-3-yl)methanamine | -CN → -CH2NH2 |

| [3+2] Cycloaddition | NaN3 | 4-Chloro-6-methyl-3-(1H-tetrazol-5-yl)cinnoline | -CN → -C(=N)NHN=N- |

Synthesis of Fused Heterocyclic Systems Containing the Cinnoline Core

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization.

The synthesis of pyrazolo[4,3-c]cinnoline derivatives typically begins with the reaction of this compound with hydrazine hydrate. researchgate.net This reaction proceeds via a nucleophilic substitution of the C4-chloro group to form 4-hydrazinyl-6-methylcinnoline-3-carbonitrile. Subsequent intramolecular cyclization, involving the attack of the terminal nitrogen of the hydrazinyl group onto the carbon of the nitrile group, leads to the formation of the fused pyrazole (B372694) ring. This yields 3-amino-8-methyl-1H-pyrazolo[4,3-c]cinnoline.

The construction of a pyrimidine (B1678525) ring fused to the cinnoline core can be achieved from the 4-amino-6-methylcinnoline-3-carbonitrile intermediate. This intermediate is readily prepared by the reaction of this compound with ammonia. The resulting ortho-amino-nitrile functionality is a classic precursor for the synthesis of fused pyrimidines.

For example, treatment of 4-amino-6-methylcinnoline-3-carbonitrile with formamide (B127407) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of 8-methylpyrimido[5,4-c]cinnolin-4-amine. researchgate.netscirp.org In this reaction, the formamide or its equivalent acts as a one-carbon synthon, reacting with both the amino group and the nitrile to construct the pyrimidine ring.

Other Condensed Cinnoline Derivatives

The reactive nature of the chlorine atom at the C-4 position of the cinnoline ring makes this compound a valuable precursor for the synthesis of various polycyclic heteroaromatic systems. This reactivity allows for the construction of additional rings fused to the cinnoline core through reactions with appropriate bifunctional nucleophiles.

Key examples of such condensations include the formation of pyrazolo[4,3-c]cinnolines, thieno[3,2-c]cinnolines, and other related fused structures. These reactions typically proceed via an initial nucleophilic substitution at the C-4 position, followed by an intramolecular cyclization.

Pyrazolo[4,3-c]cinnoline Systems The reaction of 4-chlorocinnoline-3-carbonitrile (B3351515) with hydrazine and its substituted derivatives provides a direct route to the pyrazolo[4,3-c]cinnoline ring system. rsc.org The reaction involves the initial displacement of the chloro group by the hydrazine nucleophile, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon. This sequence leads to the formation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. rsc.org This synthetic strategy is a fundamental method for creating this particular fused heterocyclic structure. nih.govresearchgate.net

Thieno[3,2-c]cinnoline Systems Similarly, fused thiophene (B33073) derivatives can be synthesized. The condensation of 4-chlorocinnoline-3-carbonitrile with methyl thioglycolate yields methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate. rsc.org In this reaction, the sulfur atom of the methyl thioglycolate acts as the initial nucleophile, displacing the chloride. The subsequent intramolecular cyclization involves the carbanion generated from the active methylene group of the thioglycolate attacking the nitrile group, forming the fused thiophene ring. rsc.org

Triazolo- and Tetrazolo-Cinnoline Systems While specific examples starting from this compound are not extensively detailed, the synthesis of analogous triazolo- and tetrazolo-fused N-heterocycles is well-established. jazanu.edu.sanih.govjazanu.edu.sa By analogy, the formation of triazolo[4,3-b]cinnoline derivatives could be achieved through reaction with hydrazine or acyl hydrazides, followed by cyclization. chem-soc.si The synthesis of tetrazolo[1,5-b]cinnolines would likely involve the reaction with sodium azide, where the azide ion displaces the chloride, followed by an intramolecular cyclization of the resulting azido-cinnoline intermediate. jazanu.edu.saresearchgate.net

The table below summarizes the synthesis of various condensed cinnoline derivatives starting from 4-chlorocinnoline-3-carbonitrile.

| Reactant | Resulting Condensed Ring System | Reference |

|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazolo[4,3-c]cinnoline | rsc.org |

| Methyl Thioglycolate | Thieno[3,2-c]cinnoline | rsc.org |

| Sodium Azide | Tetrazolo[1,5-b]cinnoline (Proposed) | jazanu.edu.saresearchgate.net |

| Acyl Hydrazides | Triazolo[4,3-b]cinnoline (Proposed) | chem-soc.si |

Structure Activity Relationship Sar and Mechanistic Insights of Cinnoline Derivatives

General Principles of Cinnoline (B1195905) SAR

The cinnoline nucleus, an isostere of quinoline (B57606) and isoquinoline (B145761), provides a versatile template for the design of biologically active molecules. nih.gov The inherent structural features of the cinnoline ring system, including the presence of two adjacent nitrogen atoms, contribute to its unique electronic and steric properties, which in turn govern its interactions with various biological macromolecules. pnrjournal.com Numerous studies have established that the pharmacological effects of cinnoline derivatives are highly dependent on the substituents attached to the core structure. nih.gov

The diverse range of biological activities associated with cinnoline derivatives, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores the importance of this scaffold in drug discovery. nih.govpnrjournal.com The ability to readily modify the cinnoline core at various positions allows for the fine-tuning of its physicochemical properties, including lipophilicity, electronic distribution, and hydrogen bonding capacity, all of which are critical determinants of biological activity. nih.gov

Impact of Substitution Patterns on Biological Efficacy (General)

The biological efficacy of cinnoline derivatives is profoundly influenced by the specific substitution patterns on the bicyclic ring system. Different substituents at various positions can modulate the compound's affinity for its target, alter its metabolic stability, and affect its pharmacokinetic profile.

For instance, in the context of antibacterial activity , the introduction of halogen substituents has been shown to enhance potency. Specifically, 6-chloro substituted cinnoline derivatives have demonstrated significant activity against various bacterial strains, including B. subtilis, S. aureus, E. coli, and P. aeruginosa. nih.gov Similarly, cinnoline sulphonamide derivatives with halogen substitutions exhibit potent antimicrobial effects. nih.gov The presence of an electron-withdrawing group on the phenyl ring of certain cinnoline derivatives has been associated with increased activity against Gram-positive and Gram-negative bacteria. nih.gov

In the realm of anti-inflammatory activity , the presence of a pyrazoline ring and electron-donating groups (e.g., methoxy and hydroxyl) on the phenyl moiety of cinnoline derivatives has been linked to higher efficacy. nih.gov Conversely, for anticancer activity , structure-activity relationship studies of dibenzo[c,h]cinnolines revealed that the presence of a methylenedioxy group on the D ring and 2,3-dimethoxy substituents on the A ring are crucial for their topoisomerase 1 (TOP1) targeting activity and cytotoxicity. nih.gov The removal or replacement of these groups leads to a significant loss of activity. nih.gov

The following table summarizes the impact of various substitution patterns on the biological activities of cinnoline derivatives based on available research findings.

| Biological Activity | Favorable Substituents/Structural Features | Reference |

| Antibacterial | 6-chloro substitution, Halogenated sulphonamide moiety, Electron-withdrawing groups on phenyl ring | nih.govnih.gov |

| Anti-inflammatory | Pyrazoline ring, Electron-donating groups (methoxy, hydroxyl) on phenyl moiety | nih.gov |

| Anticancer (TOP1 inhibition) | Methylenedioxy group on D ring, 2,3-dimethoxy substituents on A ring | nih.gov |

Molecular Mechanisms of Biological Activities

Cinnoline derivatives have been identified as potent inhibitors of several classes of enzymes. A notable example is their activity as kinase inhibitors . Certain cinnoline derivatives have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with many displaying nanomolar inhibitory activities. researchgate.netnih.gov These compounds exert their effects by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism. researchgate.net

Some cinnoline derivatives have been designed as reversible competitive inhibitors of human neutrophil elastase (HNE). nih.gov Additionally, molecular docking studies have suggested that certain cinnoline derivatives can act as potential inhibitors of tubulin polymerization , a key process in cell division, making them attractive candidates for anticancer drug development. researcher.life

The cinnoline scaffold has also been utilized in the design of ligands for various receptors. For example, cinnoline derivatives have been investigated as non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABAA). nih.gov Furthermore, certain cinnolinone derivatives have shown high affinity for the serotonin 5-HT2C receptor, although they lacked significant affinity for dopamine D2 receptors. nih.gov

As mentioned earlier, the PI3K/Akt/mTOR pathway is a significant target for cinnoline derivatives, particularly in the context of cancer therapy. researchgate.net The PI3K/Akt/mTOR signaling network is frequently deregulated in various cancers and plays a critical role in cell cycle progression, survival, and metabolism. nih.gov Cinnoline-based PI3K inhibitors have demonstrated the ability to suppress the proliferation of human tumor cell lines. researchgate.netnih.gov By inhibiting key kinases in this pathway, these compounds can effectively disrupt cancer cell growth and survival. researchgate.net

Structure-Based Drug Design Principles Applied to Cinnolines

The development of cinnoline derivatives as therapeutic agents has been significantly advanced by the application of structure-based drug design principles. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the interactions between cinnoline-based ligands and their biological targets.

Molecular docking studies have been employed to elucidate the putative binding modes of novel cinnoline derivatives with their target enzymes, such as tubulin. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors. Similarly, 3D-QSAR studies have been used to analyze the structure-activity relationships of related heterocyclic compounds like quinolines, providing insights into the structural features that are beneficial for enhancing biological activity. nih.gov These computational approaches, combined with traditional medicinal chemistry strategies, have facilitated the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties. nih.gov

Computational Chemistry in Cinnoline Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding drug-receptor interactions, binding affinities, and the orientation of molecules at a target site. nih.gov For derivatives of nitrogen-containing heterocycles like quinolines and cinnolines, docking studies can reveal key binding interactions with biological targets.

For instance, molecular docking studies on iodoquinazoline derivatives against protein targets like human carbonic anhydrase XII (CAXII) and dihydrofolate reductase (DHFR) have been used to assess their binding affinities. nih.gov Similarly, quinoline (B57606) derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been evaluated using docking to understand their binding affinity for the reverse transcriptase enzyme. nih.gov These studies often reveal crucial hydrogen bonding and hydrophobic interactions with amino acid residues in the target's active site, such as LYS 101 and LEU-100. nih.gov While specific docking studies on 4-Chloro-6-methylcinnoline-3-carbonitrile are not detailed in the available literature, the methodology is directly applicable to predict its potential interactions with various biological targets.

Table 1: Example of Molecular Docking Binding Affinities for Substituted Quinazolines Against Target Proteins

| Compound Code | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 3a | Human CAXII | -8.1 |

| 3b | Human CAXII | -8.9 |

| 3c | E. coli DHFR | -8.7 |

| 3d | S. aureus DHFR | -8.2 |

| 3e | Human TK | -7.9 |

This table is illustrative, based on data for iodoquinazoline derivatives to demonstrate typical results from molecular docking studies. nih.gov

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT is widely used for its balance of accuracy and computational cost, making it suitable for studying the electronic structure of complex molecules. dergipark.org.trnih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate various spectroscopic and electronic properties of heterocyclic compounds, including quinoline and cinnoline (B1195905) derivatives. dergipark.org.trdergipark.org.tr These calculations provide a foundational understanding of the molecule's behavior at the electronic level.

Electronic Structure Analysis (HOMO-LUMO Energetics)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability; a large gap implies high stability and low reactivity, whereas a small gap suggests high reactivity. researchgate.netajchem-a.com

DFT calculations are routinely used to determine the HOMO-LUMO energies and the resulting energy gap. materialsciencejournal.org This analysis reveals the charge transfer that can occur within the molecule and helps identify potential sites for electrophilic and nucleophilic attack. ajchem-a.comrjptonline.org

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for a Related Pyran Carboxylate Derivative

| Parameter | Definition | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.06 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.52 |

| Ionization Potential (IP) | -EHOMO | 7.06 |

| Electron Affinity (EA) | -ELUMO | 2.54 |

| Hardness (η) | (IP - EA) / 2 | 2.26 |

| Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.80 |

| Chemical Potential (μ) | -(IP + EA) / 2 | -4.80 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.09 |

This table presents data for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate to illustrate the quantum chemical parameters derived from HOMO-LUMO energies. materialsciencejournal.org

Reactivity Predictions (Electrophilicity, Nucleophilicity)

Computational methods can provide quantitative measures of a molecule's electrophilicity and nucleophilicity, which are crucial for predicting its reactivity in chemical reactions. rsc.org Reactivity scales, such as Mayr's nucleophilicity scale, offer a framework for understanding these properties, where the rate constant (k) of a reaction is related to nucleophilicity (N), electrophilicity (E), and a sensitivity parameter (sN). nih.govresearchgate.net

Quantum chemistry offers a fully automated workflow to identify nucleophilic and electrophilic sites and quantify their reactivity by calculating properties like methyl cation and anion affinities. rsc.org Global reactivity descriptors such as hardness, chemical potential, and the electrophilicity index can be calculated from HOMO-LUMO energies to provide further insight. researchgate.net These computational predictions are valuable tools for filtering retrosynthetic routes and understanding chemical selectivity. rsc.org

Simulation of Reaction Mechanisms

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers. This is particularly useful for studying reactions involving substituted heterocycles. For example, nucleophilic substitution reactions on chloro-substituted quinolinones and pyranoquinolinones have been investigated to understand their reactivity with various nucleophiles like sodium azide (B81097), amines, and hydrazine (B178648). researchgate.netmdpi.com Such studies can elucidate reaction pathways, such as ring-opening and ring-closure mechanisms, and predict the feasibility of synthesizing new derivatives. researchgate.net By modeling these reactions, researchers can understand how substituents on the cinnoline or quinoline ring affect the reactivity of specific positions, such as the displacement of a chlorine atom.

Prediction of Spectroscopic Parameters (Methodological Tool)

Quantum chemical calculations serve as a powerful methodological tool for predicting and interpreting spectroscopic data. DFT methods can accurately compute vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trdergipark.org.tr Theoretical calculations of vibrational spectra for compounds like 6-chloroquinoline, performed using the B3LYP method with the 6-311++G(d,p) basis set, show good agreement with experimental data after applying appropriate scaling factors. dergipark.org.tr This computational approach aids in the assignment of complex vibrational modes. dergipark.org.trresearchgate.net Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), helping to understand electronic transitions within the molecule. rjptonline.org This interplay between high-resolution spectroscopy and quantum-chemical computations is invaluable for the structural characterization of molecules. researchgate.netnih.gov

Analysis of Optical Properties and Nonlinear Optics (NLO)

Organic materials with delocalized π-electrons are of significant interest for applications in nonlinear optics (NLO). tcichemicals.comtcichemicals.com NLO materials can alter the properties of light, enabling applications like frequency conversion and optical switching. alfachemic.com Computational methods are essential for predicting the NLO properties of molecules. Key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated using DFT. researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. Theoretical investigations into fluorophenylpyridines, for example, have used B3LYP and B3PW91 methods to calculate these NLO properties. researchgate.net Such studies help in the rational design of new organic materials with enhanced NLO responses. frontiersin.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloroquinoline |

| Cinnoline |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| Fluorophenylpyridine |

| Hydrazine |

| Iodoquinazoline |

| Quinoline |

Future Perspectives in Cinnoline Research

Emerging Synthetic Strategies for Cinnoline (B1195905) Scaffolds

The synthesis of the cinnoline core has evolved significantly from classical methods like the Richter and Widman-Stoermer syntheses. benthamdirect.comresearchgate.net Modern research focuses on developing more efficient, regioselective, and environmentally benign strategies. A major advancement lies in the use of transition-metal catalysis, which allows for the construction of complex cinnoline derivatives under mild conditions. benthamdirect.com

Palladium- and rhodium-catalyzed reactions have become powerful tools for C-C and C-N bond formation, essential for building the cinnoline framework. rsc.orgacs.orgresearchgate.net For instance, palladium-catalyzed cascade annulation of pyrazolones with aryl iodides provides a one-pot, dual C-H activation strategy to access benzo[c]cinnoline derivatives. acs.org Similarly, Rh(III)-catalyzed annulation reactions, such as those between azobenzenes and alkynes or N-aryl heterocycles with vinylene carbonate, offer direct access to various cinnoline structures. rsc.orgbohrium.comresearchgate.net These methods often exhibit high functional group tolerance, enabling the synthesis of a diverse library of substituted cinnolines.

Microwave-assisted synthesis is another emerging strategy that significantly reduces reaction times and often improves yields. frontiersin.org One-pot, multi-component reactions are also gaining traction as they increase efficiency and atom economy, allowing for the rapid assembly of complex cinnoline derivatives from simple precursors. researchgate.netrsc.org

Table 1: Comparison of Modern Synthetic Strategies for Cinnoline Scaffolds

| Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| Palladium-Catalyzed Annulation | Palladium(II) Acetate | Achieves dual C-H activation in a one-pot process; good functional group tolerance. | acs.org |

| Rhodium-Catalyzed Annulation | [Cp*RhCl2]2 | Enables redox-neutral annulation under mild conditions; direct synthesis from azo compounds. | rsc.orgbohrium.com |

| One-Pot, Three-Component Reaction | Hydrazine (B178648) Hydrate (B1144303) | Simple, regioselective synthesis of dihydrocinnolinones from arylglyoxals and diones. | researchgate.net |

| Microwave-Assisted Synthesis | Nafion NR50 (solid acid) | Environmentally friendly, reduced reaction times, and often higher yields. | mdpi.com |

Advanced Computational Approaches in Cinnoline Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of bioactive molecules. elsevierpure.comresearchgate.net For cinnoline derivatives, methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting their biological activity and guiding synthetic efforts.

Molecular docking simulations are used to predict the binding modes of cinnoline-based ligands within the active sites of target proteins. researchgate.netnih.gov For example, docking studies on cinnoline analogues as potential inhibitors of Bruton's tyrosine kinase (BTK) helped to elucidate key structural requirements for inhibitory activity, such as the preference for bulky substituents at specific positions. nih.gov Similarly, docking results for novel cinnoline derivatives targeting tubulin polymerization identified compounds with high predicted binding affinity, guiding the selection of candidates for synthesis and biological testing. elsevierpure.comnih.gov

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the relationship between molecular properties (steric, electrostatic) and biological activity. nih.gov These models offer valuable insights for optimizing lead compounds to enhance their potency and selectivity. Such computational approaches significantly reduce the time and cost associated with drug development by prioritizing the synthesis of the most promising candidates. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Cinnoline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. ijper.orgnih.govresearchgate.net Ongoing research continues to uncover novel biological targets and therapeutic applications for this versatile scaffold.

Anticancer Activity: Cinnolines have shown significant potential as anticancer agents by targeting various protein kinases. ekb.egekb.eg Derivatives have been developed as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), a key enzyme in a signaling pathway often dysregulated in cancer. nih.gov Other targets include Bruton's tyrosine kinase (BTK), involved in B-cell malignancies, and tubulin, where inhibition disrupts microtubule formation and cell division. nih.govnih.gov

Antimicrobial Properties: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Cinnoline derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.gov Some compounds have shown promising activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.

Neurological Disorders: The cinnoline scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com Research has focused on designing cinnoline derivatives that can act as inhibitors of enzymes such as acetylcholinesterase (AChE) or monoamine oxidases (MAOs), which are key targets in the management of these conditions. zenodo.orgresearchgate.netnih.gov

Table 2: Selected Biological Targets of Cinnoline Derivatives

| Therapeutic Area | Biological Target | Example Application | Reference(s) |

| Oncology | PI3K, BTK, Tubulin, c-Met | Treatment of various cancers by inhibiting cell proliferation and survival pathways. | nih.govnih.govnih.govresearchgate.net |

| Infectious Diseases | DNA Gyrase, Dihydrofolate Reductase | Development of novel antibiotics and antitubercular agents. | |

| Inflammation | Cyclooxygenase-2 (COX-2) | Dual anti-inflammatory and antibacterial agents. | nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE), MAO-B | Potential treatment for Alzheimer's and Parkinson's disease. | nih.govzenodo.orgnih.gov |

Development of Cinnoline-Based Materials

Beyond their medicinal applications, cinnoline derivatives possess unique photophysical properties that make them attractive for materials science, particularly in the development of fluorophores and functional dyes. nih.govsemanticscholar.org

Researchers have successfully developed novel fluorophores by fusing the cinnoline ring with other dye structures, such as naphthalimide, to create donor-acceptor systems. nih.govsemanticscholar.org These hybrid molecules, sometimes called "CinNapht" dyes, can exhibit red-shifted emissions, large Stokes shifts, and high fluorescence quantum yields. nih.gov Their properties are often sensitive to the polarity of their environment (solvatochromism), making them suitable for use as sensors. nih.govrsc.org

Another new family of green-emitting dyes, named "ABCDyes" (amino-benzo-cinnolines), has been developed. rsc.orgresearchgate.net These dyes show enhanced fluorescence in polar environments and have been successfully used for bio-imaging in live cells, highlighting their potential as probes for studying biological systems. rsc.org The versatility in synthesizing these dyes allows for fine-tuning of their optical properties for specific applications. rsc.orgresearchgate.net

Challenges and Opportunities in Cinnoline Chemistry Research

Despite significant progress, challenges remain in the field of cinnoline chemistry. One of the primary synthetic hurdles is achieving regioselectivity in functionalization reactions, as the reactivity of different positions on the cinnoline ring can be similar. mdpi.comnih.gov Developing catalytic systems that can selectively target a specific C-H bond for functionalization remains an active area of research. mdpi.com Furthermore, the scalability of many modern synthetic methods, which often rely on expensive catalysts and reagents, can be a limitation for industrial applications. mdpi.com

However, these challenges also present significant opportunities. There is vast potential for the discovery of new cinnoline-based drugs with novel mechanisms of action. The ability of the cinnoline scaffold to interact with a wide range of biological targets suggests that many more therapeutic applications are yet to be discovered. nih.gov The development of more sophisticated computational models will further accelerate the design of highly selective and potent inhibitors for challenging targets like specific kinase isoforms.

In materials science, the opportunity lies in designing cinnoline-based "smart" materials that respond to external stimuli, such as light, pH, or specific analytes. The tunable photophysical properties of cinnoline fluorophores could be harnessed for applications in advanced diagnostics, organic light-emitting diodes (OLEDs), and sensor technology. The continued collaboration between synthetic chemists, computational scientists, biologists, and materials scientists will be crucial to unlocking the full potential of the cinnoline scaffold.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-6-methylcinnoline-3-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via cyclization of precursor molecules, such as 3-cyano-substituted intermediates, under reflux conditions with a base like pyridine. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of reagents like acetyl chloride. Monitoring via TLC or HPLC ensures reaction completion .

- Optimization : Use fractional crystallization or column chromatography for purification. Yield improvements (>70%) are achievable by adjusting reaction time and catalyst loading (e.g., Lewis acids) .

Q. How should researchers characterize the molecular structure of this compound to confirm purity and identity?

- Analytical Workflow :

- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl at C6, nitrile at C3). IR confirms nitrile (C≡N) stretching at ~2200 cm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHClN: 216.0324).

- X-ray Crystallography : Resolve bond angles and crystal packing (e.g., C–Cl bond length ~1.73 Å) .

Q. What solvents and storage conditions are recommended for maintaining stability during experiments?

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the nitrile group.

- Solvent Compatibility : Use anhydrous DMSO or THF for solubility; avoid protic solvents (e.g., water, alcohols) to minimize degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or biological activity of this compound?

- Approach : Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps). This predicts electrophilic/nucleophilic sites (e.g., nitrile as a reactive center) and correlates with enzyme inhibition (e.g., kinase targets) .

- Validation : Compare computational results with experimental kinetic data (e.g., IC values in enzyme assays) .

Q. What strategies resolve contradictions in observed vs. theoretical reaction outcomes (e.g., unexpected byproducts)?

- Troubleshooting :

- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates (e.g., dechlorinated derivatives).

- Mechanistic Revisions : Probe reaction pathways via isotopic labeling (e.g., -tracing in nitrile groups).

- Kinetic Studies : Vary temperature/pH to isolate competing pathways (e.g., SN1 vs. SN2 mechanisms for Cl substitution) .

Q. How can the compound’s electronic properties be exploited in materials science applications?

- Applications :

- Organic Semiconductors : Measure charge mobility via time-resolved microwave conductivity (TRMC). The methyl group enhances solubility for thin-film processing.

- LEDs : Study photoluminescence quantum yield (PLQY) in doped polymer matrices. The cinnoline core’s rigidity reduces non-radiative decay .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?

- Biological Testing :

- In Vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Monitor apoptosis via caspase-3 activation.

- In Vivo : Use murine xenograft models for bioavailability studies. Optimize dosing based on pharmacokinetic parameters (e.g., t) derived from HPLC-MS plasma analysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.